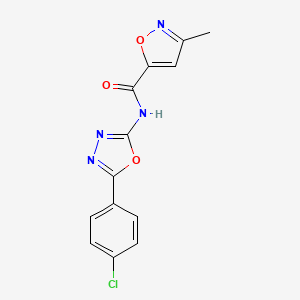
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C13H9ClN4O3 and its molecular weight is 304.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound that has garnered interest due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound based on various studies.
The synthesis of this compound involves several steps starting from the appropriate precursors. The compound is characterized by its molecular formula C15H12ClN4O4 and has a molecular weight of approximately 345.74 g/mol. The synthesis typically includes reactions involving hydrazine derivatives and various aromatic compounds, leading to the formation of oxadiazole and isoxazole rings .
Antimicrobial Activity
Research indicates that derivatives of oxadiazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness varies with structural modifications, suggesting that the presence of the chlorophenyl group enhances its antimicrobial potency .
Antitubercular Activity
A study focused on the antitubercular activity of related oxadiazole compounds revealed promising results. The compound demonstrated notable efficacy against Mycobacterium tuberculosis, indicating its potential as a therapeutic agent in treating tuberculosis. The mechanism of action is believed to involve disruption of cellular processes in the bacteria .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibition properties. It has shown strong inhibitory activity against urease and acetylcholinesterase enzymes. These properties suggest potential applications in treating conditions like urinary tract infections and Alzheimer’s disease .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Study : A comprehensive study assessed various isoxazole derivatives for their antimicrobial properties. The specific compound exhibited significant inhibition against gram-positive and gram-negative bacteria with low cytotoxicity towards mammalian cells .
- Antitubercular Screening : In a focused screening for antitubercular agents, the compound was part of a series that showed promising results against resistant strains of Mycobacterium tuberculosis, highlighting its potential as a lead compound in drug development .
- Enzyme Interaction Studies : Docking studies indicated that the compound binds effectively to target enzymes like urease and acetylcholinesterase, suggesting mechanisms for its biological activity. The binding affinities were measured using computational methods alongside experimental validations .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O3/c1-7-6-10(21-18-7)11(19)15-13-17-16-12(20-13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNFQTDVRXGIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













